H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2
Brand Name: Vulcanchem
CAS No.: 119386-39-9
VCID: VC20845914
InChI: InChI=1S/C40H78N18O11/c1-20(52-36(67)27(14-10-18-50-40(47)48)56-37(68)25(12-6-8-16-42)55-34(65)24(43)11-5-7-15-41)31(62)51-21(2)32(63)54-26(13-9-17-49-39(45)46)35(66)53-22(3)33(64)58-29(23(4)60)38(69)57-28(19-59)30(44)61/h20-29,59-60H,5-19,41-43H2,1-4H3,(H2,44,61)(H,51,62)(H,52,67)(H,53,66)(H,54,63)(H,55,65)(H,56,68)(H,57,69)(H,58,64)(H4,45,46,49)(H4,47,48,50)
SMILES: CC(C(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)O
Molecular Formula: C40H78N18O11
Molecular Weight: 987.2 g/mol

H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2

CAS No.: 119386-39-9

Cat. No.: VC20845914

Molecular Formula: C40H78N18O11

Molecular Weight: 987.2 g/mol

* For research use only. Not for human or veterinary use.

H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 - 119386-39-9

Specification

CAS No. 119386-39-9
Molecular Formula C40H78N18O11
Molecular Weight 987.2 g/mol
IUPAC Name 2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide
Standard InChI InChI=1S/C40H78N18O11/c1-20(52-36(67)27(14-10-18-50-40(47)48)56-37(68)25(12-6-8-16-42)55-34(65)24(43)11-5-7-15-41)31(62)51-21(2)32(63)54-26(13-9-17-49-39(45)46)35(66)53-22(3)33(64)58-29(23(4)60)38(69)57-28(19-59)30(44)61/h20-29,59-60H,5-19,41-43H2,1-4H3,(H2,44,61)(H,51,62)(H,52,67)(H,53,66)(H,54,63)(H,55,65)(H,56,68)(H,57,69)(H,58,64)(H4,45,46,49)(H4,47,48,50)
Standard InChI Key FDCBNCDCLDMQDU-UHFFFAOYSA-N
SMILES CC(C(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)O
Canonical SMILES CC(C(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)O

Introduction

Structural Composition and Chemical Properties

Amino Acid Sequence and Terminology

The peptide H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 consists of a linear sequence of nine amino acids (nonapeptide) with specific terminal modifications. The prefix "H-" denotes a free amino group at the N-terminus, while the suffix "-NH2" indicates C-terminal amidation, which protects the peptide from carboxypeptidase degradation and often enhances its biological activity and stability.

The complete amino acid sequence comprises:

  • Lysine (LYS) - Position 1

  • Lysine (LYS) - Position 2

  • Arginine (ARG) - Position 3

  • Alanine (ALA) - Position 4

  • Alanine (ALA) - Position 5

  • Arginine (ARG) - Position 6

  • Alanine (ALA) - Position 7

  • Threonine (THR) - Position 8

  • Serine (SER) - Position 9

Physicochemical Properties

This peptide exhibits distinctive physicochemical characteristics primarily determined by its amino acid composition. The presence of multiple basic residues (lysine and arginine) confers a net positive charge at physiological pH, influencing its solubility, binding affinity, and biological interactions.

Table 1: Key Physicochemical Properties of H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2

PropertyValueContributing Factors
Molecular Weight~1043.23 DaSum of constituent amino acids and terminal modifications
Net Charge (at pH 7.4)+5Contributed by two lysine and two arginine residues
Isoelectric Point (pI)~11.2High proportion of basic residues
HydrophilicityHighPresence of charged and polar amino acids
Water SolubilityHighPositive charge and hydrophilic residues
Stability in SolutionModerateC-terminal amidation enhances stability
Half-life in SerumLimitedSusceptible to proteolytic degradation

Secondary Structure Prediction

The sequence contains a notable balance of charged (LYS, ARG), hydrophobic (ALA), and polar (THR, SER) residues. This composition suggests the peptide may adopt partial secondary structures depending on the environment, though its relatively short length limits extensive folding. In aqueous solutions, the peptide likely exists predominantly in a random coil configuration, while it may adopt more structured conformations when interacting with specific targets or in membrane-mimetic environments.

Biological Significance and Functional Analysis

Structural Homology Analysis

Sequence homology analysis reveals partial similarities with several bioactive peptides, including certain signal transduction modulators and enzyme substrates. The presence of the basic amino acid cluster (LYS-LYS-ARG) at the N-terminus bears resemblance to protease recognition sites and protein-protein interaction motifs in various cellular contexts.

Table 2: Potential Structural Homologies and Functional Implications

Similar MotifSource/ContextPotential Functional Relevance
LYS-LYS-ARGNuclear localization signalsPossible nuclear targeting capability
ARG-ALA-ALA-ARGProtein kinase recognition motifsPotential substrate for specific kinases
ALA-THR-SERPhosphorylation cascadesPossible involvement in signaling pathways
Basic cluster with C-terminal amidationAntimicrobial peptidesPotential membrane interactions

Research Applications and Experimental Findings

Current Research Applications

The peptide H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 appears in biochemical research contexts where peptides with similar properties are utilized. While specific literature on this exact sequence is limited, peptides with comparable characteristics have been employed in:

  • Cell biology research as tools for investigating cellular uptake and intracellular targeting mechanisms

  • Protein-protein interaction studies to elucidate binding parameters and recognition motifs

  • Enzyme substrate development for kinase and phosphatase activity assays

  • Drug delivery systems leveraging the cell-penetrating properties of positively charged peptides

Comparative Analysis with Similar Peptides

Research involving peptides with structural similarities provides insights into the potential applications of H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2. For instance, the search results reveal related peptide research including "QKRPRRKDTP" and other peptides used in cellular and biochemical studies .

Table 3: Comparative Analysis with Structurally Related Peptides

Related PeptideStructural SimilarityFunctional ComparisonResearch Application
CSH103 (P34CDC2 substrate)Basic amino acid clusterSignaling pathway substrateKinase activity assays
MLCK(11-19) amideSimilar length, amidated C-terminusEnzyme inhibitionMyosin light chain kinase studies
Arg-rich CPPsHigh positive charge densityMembrane penetration capabilityCell delivery systems
SV40 T-antigen NLSBasic amino acid patternNuclear targetingSubcellular localization studies

Synthesis Methods and Purification Strategies

Chemical Synthesis Approaches

The synthesis of H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 would typically employ solid-phase peptide synthesis (SPPS) methodologies, which are standard for producing research-grade peptides of this length and complexity.

Based on established peptide synthesis protocols referenced in the search results, typical approaches would include:

  • Fluorenylmethyloxycarbonyl (Fmoc) chemistry on an appropriate amide resin to achieve C-terminal amidation

  • Sequential addition of protected amino acids using coupling reagents such as HBTU/HOBt/DIPEA, as mentioned in search result

  • Orthogonal protection strategies for the side chains of lysine, arginine, threonine, and serine

  • Cleavage from the resin using trifluoroacetic acid (TFA) mixtures with appropriate scavengers

Purification and Quality Control

Standard purification methods for such peptides include:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC)

  • Mass spectrometry verification (MALDI-TOF or ESI-MS)

  • Amino acid analysis to confirm composition

  • Circular dichroism spectroscopy to assess secondary structure tendencies

Provider CategoryTypical Production ScaleExpected PurityApproximate Price Range
Research Suppliers1-10 mg>95%$300-600 per mg
Custom Synthesis Services5-100 mg>98%$150-400 per mg
Bulk Manufacturers>100 mg>95%$80-200 per mg

Companies mentioned in the search results that provide similar peptides include TRC, Chem-Impex, and Biorbyt Ltd . Typical pricing for custom synthesized research peptides of similar length and complexity ranges from approximately $75 to $500 per mg, depending on scale and purity requirements.

Analytical Methods for Peptide Characterization

Structural Verification Techniques

For definitive characterization of H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2, several complementary analytical methods would be employed:

  • Mass spectrometry to confirm molecular weight and sequence integrity

  • Nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis

  • Amino acid analysis to verify composition ratios

  • Circular dichroism to assess secondary structure propensities

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